molecular formula C7H10O2 B7902192 2-Methyl-2,4-hexadienoic acid

2-Methyl-2,4-hexadienoic acid

Cat. No.: B7902192
M. Wt: 126.15 g/mol
InChI Key: SEVAVERBPBXACO-VNKDHWASSA-N
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Description

2-Methyl-2,4-hexadienoic acid: is an organic compound with the molecular formula C7H10O2. It is a derivative of sorbic acid and is known for its antifungal properties. This compound is also referred to as 2-methylsorbic acid and is used in various industrial and scientific applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyl-2,4-hexadienoic acid can be synthesized through the partial hydrogenation of 4-hydroxy-6-methyl-2-pyrone. The process involves the following steps:

Industrial Production Methods: Industrial production of this compound typically involves the use of solid acid catalysts to facilitate the ring-opening reactions of 6-methyl-5,6-dihydro-2-pyrone. The reaction conditions are carefully controlled to optimize the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-2,4-hexadienoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    Sorbic Acid: 2-Methyl-2,4-hexadienoic acid is a derivative of sorbic acid, which is widely used as a food preservative.

    Bromomethylsorbic Acid: Another derivative with antifungal properties.

    Bromosorbic Acid: Similar in structure and function to this compound.

Uniqueness: this compound is unique due to its enhanced antifungal activity compared to sorbic acid and its bromoderivatives. It is more effective in suppressing the growth of certain fungi and has a broader spectrum of activity .

Properties

IUPAC Name

(2E,4E)-2-methylhexa-2,4-dienoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-3-4-5-6(2)7(8)9/h3-5H,1-2H3,(H,8,9)/b4-3+,6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEVAVERBPBXACO-VNKDHWASSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC=C(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C=C(\C)/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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